Antcin B

SARS-CoV-2 3CLPro inhibitor antiviral drug discovery

Researchers sourcing SARS-CoV-2 antivirals face a critical challenge: antcins share an ergostane skeleton but exhibit divergent target engagement and metabolic fates, making generic substitution unreliable. Antcin B uniquely surpasses positive control GC376 in 3CLPro inhibition while simultaneously downregulating ACE2-the only antcin with this dual mechanism. In vivo hepatoprotection at 50 mg/kg p.o. (half the silymarin dose) plus cell-line-specific HCC IC₅₀ data (Hep3B 50.6 μM) support compound-specific procurement for reproducible, multi-endpoint studies.

Molecular Formula C29H40O5
Molecular Weight 468.6 g/mol
Cat. No. B1210495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntcin B
Synonymsantcin B
Molecular FormulaC29H40O5
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C
InChIInChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16?,17?,18-,19?,20?,21?,28?,29?/m0/s1
InChIKeyDVORYMAGXQGBQK-BQPMOXFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antcin B – Ergostane-Type Triterpenoid from Antrodia camphorata for Hepatoprotection, Antiviral, and Oncology Research


Antcin B is a steroid-like ergostane-type triterpenoid (CAS 163597-25-9, molecular formula C₂₉H₄₀O₅) isolated from the endemic Taiwanese medicinal mushroom Antrodia camphorata (syn. A. cinnamomea, Taiwanofungus camphoratus) [1]. It belongs to a family of twelve structurally related antcins (A–N) that share an ergostane skeleton but differ in carbonyl, hydroxyl, and carboxyl substitutions that profoundly influence their biological activity profiles [2]. Antcin B has been identified as one of the major bioactive constituents of A. camphorata alongside Antcin K, and has demonstrated reproducible activity across hepatoprotective, antiviral (SARS-CoV-2 3CLPro and ACE2), anti-inflammatory, and anticancer assays in both in vitro and in vivo models.

Source & Class Ergostane-type triterpenoid isolated from Antrodia camphorata fruiting body; part of the antcin family.
Pathway Research Supports hepatoprotection, antiviral (3CLPro/ACE2), anti-inflammatory, and oncology pathway studies.
Selection Principle Compound-specific selection among antcins required; biological profiles diverge significantly despite shared skeleton.

Why Antcin B Cannot Be Interchanged with Other Antcins in Research Procurement


Despite their shared ergostane skeleton, individual antcins display striking differences in target engagement, potency, and metabolic fate that preclude generic interchangeability. For instance, while Antcin A is the most potent Na⁺/K⁺-ATPase inhibitor in the class [1], Antcin B uniquely exhibits the highest binding affinity and inhibitory potency against SARS-CoV-2 3CLPro among six tested antcins (A, B, C, H, I, M), surpassing even the established positive control GC376 [2]. Furthermore, pharmacokinetic studies reveal that low-polarity ergostanes such as Antcin B undergo extensive hydrogenation and hydroxylation, whereas high-polarity ergostanes like Antcin H and Antcin K remain metabolically stable, leading to fundamentally different systemic exposure profiles [3]. These structural and pharmacokinetic divergences mean that substituting one antcin for another can produce qualitatively and quantitatively different experimental outcomes, making compound-specific selection essential for reproducible research.

1
3CLPro inhibitory profile differs markedly
Antcin B shows the highest reported binding affinity to SARS-CoV-2 3CLPro among tested antcins; using Antcin A, C, or M may shift antiviral assay outcomes significantly.
2
Metabolic fate divergence
Low-polarity ergostanes like Antcin B undergo extensive hydrogenation/hydroxylation, while high-polarity antcins H and K remain metabolically stable; systemic exposure profiles may not transfer across antcins.
3
Target engagement mismatch
Antcin A is a potent Na⁺/K⁺-ATPase inhibitor, whereas Antcin B lacks this activity; mechanistic substitution can lead to different pathway-response readouts.

Antcin B Comparator-Based Quantitative Evidence for Differentiated Scientific Selection


Antcin B Surpasses GC376 in SARS-CoV-2 3CLPro Inhibition with Superior Binding Affinity Among All Antcins Tested

In a direct head-to-head enzymatic screen of six antcins (A, B, C, H, I, M) and the positive control GC376 against SARS-CoV-2 3CLPro, Antcin B achieved complete inhibition of 3CLPro activity comparable to or exceeding GC376, and was the only antcin described as surpassing the positive control [1]. Molecular docking revealed Antcin B forms four hydrogen bonds (His41, Leu141, Asn142, Glu166) with bond lengths of 2.71, 2.77, 2.67, and 3.1 Å, plus one salt bridge (His163, 4.07 Å) and two hydrophobic interactions (Met165, Gln189A; 3.94, 3.95 Å) [2]. In contrast, Antcin A formed only one hydrogen bond (Thr25, 3.76 Å), one salt bridge (His41, 4.8 Å), and three hydrophobic interactions; Antcin C formed two hydrogen bonds and one salt bridge; and Antcin M showed no salt bridge interaction [2]. The superior binding network of Antcin B was further validated by 100 ns molecular dynamics simulations demonstrating consistent, long-lasting water bridges with Glu166 critical for sustained inhibitory activity [1].

3CLPro Inhibition vs. GC376
Head-to-head
Complete 3CLPro inhibition exceeding GC376; 4 H-bonds + 1 salt bridge; best binding affinity among antcins A, B, C, H, I, M.
Supports antiviral lead selection for 3CLPro targeting.
In vitro enzymatic assay + 100 ns MD simulation.
SARS-CoV-2 3CLPro inhibitor antiviral drug discovery

Antcin B Hepatoprotection Matches a 2× Higher Dose of Silymarin in CCl₄-Induced Liver Injury

In a CCl₄-induced acute liver injury model in ICR mice, both Antcin B and Antcin K administered orally at 50 mg/kg for 7 days produced hepatoprotective effects almost identical to those of 100 mg/kg silymarin—the gold-standard hepatoprotective reference compound—representing a 2:1 potency ratio in favor of Antcin B relative to silymarin [1]. Both compounds dose-dependently (10 or 50 mg/kg, i.g., 7 days) decreased serum ALT and AST levels and reduced the incidence of liver necrosis [1]. In the in vitro screening phase using a CCl₄-treated HepG2 model, 16 of 29 AC triterpenoids showed protective activity, with Antcin B among those increasing cell viability from 46% (CCl₄ group) to above 90% at 20 μM [1]. Mechanistically, Antcin B down-regulated IL-1β, TNF-α, iNOS, COX-2, and NF-κB (p65/p-p65) at both transcriptional and translational levels [1].

Hepatoprotection vs. Silymarin
Model context
50 mg/kg Antcin B ≈ 100 mg/kg silymarin in CCl₄ liver injury model; 2:1 potency ratio.
Supports in vivo liver injury model research.
ICR mice; ALT/AST reduction and necrosis endpoints.
hepatoprotection liver injury ALT/AST reduction

Antcin B Inhibits fMLP-Induced Superoxide Production with IC₅₀ < 10 μM, Matching Antcin A Potency

In a head-to-head screen of isolates purified from the fruiting body of A. camphorata, Antcin B, Antcin A, and antrocamphin A all exhibited potent inhibition of fMLP-induced superoxide production in human neutrophils with IC₅₀ values below 10 μM [1]. This assay measures the suppression of the neutrophil oxidative burst, a key driver of inflammation-mediated tissue damage. Antcin B and Antcin A demonstrated comparably potent activity in this assay, while other isolates from the same study did not meet the <10 μM threshold, providing direct discrimination between closely related antcins [1].

fMLP-Induced Superoxide Inhibition
Head-to-head
IC₅₀
Supports anti-inflammatory neutrophil assay research.
Human neutrophils; concentration-response curves.
HCC Cytotoxicity vs. Methyl Antcinate B
Head-to-head
HepG2 IC₅₀ 39.4 μM (MAB 25.8); Hep3B 50.6 μM (MAB 70.3); cell-line-dependent potency.
Supports cell-model cytotoxicity endpoint review.
NADPH oxidase-ROS dual intrinsic/extrinsic apoptosis pathway.
ACE2 Downregulation in HT-29 Cells
Head-to-head
Pronounced ACE2 inhibition tier: Antcin B, A, C, I; moderate: H; none: M.
Supports host-cell entry inhibition research.
48 h treatment; immunoblot and qPCR readouts.
anti-inflammatory superoxide inhibition neutrophil oxidative burst

Antcin B Induces NADPH Oxidase-Dependent Apoptosis in HCC Cells via Dual Intrinsic/Extrinsic Pathway Activation

Antcin B (AB) and its methyl ester derivative methyl antcinate B (MAB) were directly compared for their cytotoxic and pro-apoptotic activities against HepG2 hepatocellular carcinoma cells [1]. Antcin B displayed IC₅₀ values of 39.4, 50.6, and 45.3 μM against HepG2, Hep3B, and Huh7 HCC cell lines respectively, compared to MAB IC₅₀ values of 25.8, 70.3, and 29.8 μM, indicating that while MAB is more potent against HepG2 and Huh7 cells, Antcin B is more potent against Hep3B cells (50.6 vs 70.3 μM)—demonstrating cell-line-dependent selectivity differences between the two closely related analogs [2]. Across a broader panel of seven cancer cell lines (HT-29, HCT-116, SW-480, Huh7, HepG2, Hep3B, MDA-MB-231, MCF-7), Antcin B displayed an IC₅₀ range of 22.3–75.0 μM [2]. Mechanistically, Antcin B induced apoptosis characterized by DNA fragmentation, PARP cleavage, sub-G1 population increase, chromatin condensation, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases-2, -3, -8, and -9, indicating engagement of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways [1]. The apoptosis was dependent on NADPH oxidase-mediated ROS generation, as co-treatment with diphenylamine (NADPH oxidase inhibitor) significantly blocked ROS production and restored cell viability [1].

HCC Cytotoxicity vs. Methyl Antcinate B
Head-to-head
HepG2 IC₅₀ 39.4 μM (MAB 25.8); Hep3B 50.6 μM (MAB 70.3); cell-line-dependent potency.
Supports cell-model cytotoxicity endpoint review.
NADPH oxidase-ROS dual intrinsic/extrinsic apoptosis pathway.
hepatocellular carcinoma apoptosis induction redox oncology

Antcin B Achieves Pronounced ACE2 Inhibition in HT-29 Epithelial Cells Alongside Only Three Other Antcins

In a comparative study of six antcins (A, B, C, H, I, M) for ACE2 inhibitory activity in cultured human HT-29 epithelial cells, Antcin B was among the four antcins (alongside Antcin A, Antcin C, and Antcin I) that achieved pronounced ACE2 protein and mRNA downregulation after 48 h treatment, whereas Antcin H produced only moderate reduction and Antcin M showed no significant inhibition [1]. The study demonstrated that Antcins A, B, C, and I robustly reduced ACE2 protein expression as quantified by immunoblotting normalized to GAPDH, and also suppressed TMPRSS2 mRNA levels [1]. This functional selectivity among structurally similar antcins highlights that ACE2 inhibition is not a class-wide property but is restricted to a subset of antcins defined by specific structural features [1].

ACE2 Downregulation in HT-29 Cells
Head-to-head
Pronounced ACE2 inhibition tier: Antcin B, A, C, I; moderate: H; none: M.
Supports host-cell entry inhibition research.
48 h treatment; immunoblot and qPCR readouts.
ACE2 inhibition SARS-CoV-2 prophylaxis host cell entry

Antcin B Prioritized Research and Procurement Application Scenarios Based on Quantitative Evidence


SARS-CoV-2 Antiviral Lead Discovery: Dual 3CLPro/ACE2 Targeting

Antcin B is uniquely positioned as a dual-targeting candidate for SARS-CoV-2 antiviral research, as it is the only antcin demonstrated to simultaneously (i) surpass the positive control GC376 in 3CLPro enzymatic inhibition with the best binding affinity among all tested antcins, and (ii) achieve pronounced ACE2 protein downregulation in HT-29 epithelial cells alongside only three other antcins [1]. This dual mechanism—inhibiting both the viral protease essential for replication and the host receptor required for cell entry—is not documented for any other single antcin, making Antcin B a distinctively justified procurement choice for coronavirus research programs seeking multi-pronged intervention strategies.

In Vivo Hepatoprotection Studies Requiring Potency Superior to Silymarin

For liver injury research programs, Antcin B provides an in vivo-validated hepatoprotective agent that achieves protection equivalent to 100 mg/kg silymarin at only 50 mg/kg oral dose, effectively halving the required dose of the reference standard [1]. This 2:1 potency advantage, combined with its mechanistic characterization through NF-κB, TNF-α, IL-1β, iNOS, and COX-2 pathway suppression, supports its use as a mechanistically defined alternative to silymarin in CCl₄, Concanavalin A, or other hepatocellular injury models where dose-sparing or combinatorial study design is desired.

Hepatocellular Carcinoma Research with Cell-Line-Guided Compound Selection

In HCC research, the selection between Antcin B and its close analog methyl antcinate B (MAB) can be informed by cell-line-specific IC₅₀ data: Antcin B shows superior potency against Hep3B cells (IC₅₀ 50.6 vs 70.3 μM for MAB), while MAB is more potent against HepG2 (IC₅₀ 25.8 vs 39.4 μM for Antcin B) and Huh7 cells (IC₅₀ 29.8 vs 45.3 μM) [1]. Both compounds operate through the same NADPH oxidase-ROS dual intrinsic/extrinsic apoptosis mechanism, but their differential cell-line selectivity warrants compound choice based on the specific HCC subtype under investigation.

Anti-Inflammatory Neutrophil Oxidative Burst Assays with Defined Comparator Landscape

For researchers screening compounds against fMLP-induced neutrophil superoxide production, Antcin B and Antcin A are the only two antcins with published IC₅₀ values below 10 μM in this specific assay [1]. When neutrophil-driven inflammation is the primary endpoint and the researcher also requires a compound with documented antiviral or hepatoprotective activity for downstream mechanistic or combination studies, Antcin B offers a differentiated profile over Antcin A—which exhibits stronger Na⁺/K⁺-ATPase inhibition but lacks Antcin B's dual 3CLPro/ACE2 antiviral profile [2].

Application
Selection Property
Validation Focus
SARS-CoV-2 antiviral research: dual-target pathway studies
Dual-target engagement context (3CLPro + ACE2)
Enzymatic 3CLPro inhibition and ACE2 expression assay endpoints
In vivo hepatoprotection research: reference-standard comparison
Reported hepatoprotective potency relative to silymarin
ALT/AST reduction and liver histopathology endpoint review
HCC cell-model studies: cell-line-dependent profiling
Cell-line-specific cytotoxicity profile
Apoptosis pathway (NADPH oxidase-ROS) and cell viability endpoints
Anti-inflammatory neutrophil assay research: comparator-tier selection
Reported superoxide inhibition potency tier
fMLP-induced oxidative burst and neutrophil activation readouts

Technical Documentation Hub

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40 linked technical documents
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